2-(4-Nitrophenoxy)benzaldehyde
Overview
Description
2-(4-Nitrophenoxy)benzaldehyde: is an organic compound with the molecular formula C13H9NO4 . It is characterized by the presence of a benzaldehyde group attached to a benzene ring substituted with a nitrophenoxy group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 2-(4-Nitrophenoxy)benzaldehyde is the enzyme Thioredoxin Reductase (TrxR) . TrxR is a key component in the regulation of DNA synthesis, reduction of peroxide, and apoptosis .
Mode of Action
This compound, as a TrxR inhibitor, inhibits the activity of TrxR, leading to a reduction in the reduced Thioredoxin (Trx) that is involved in the regulation of DNA synthesis, reduction of peroxide, and apoptosis . This disruption in the cellular antioxidation system can lead to the death of tumor cells .
Biochemical Pathways
The compound’s interaction with TrxR disrupts the cellular antioxidation system . This disruption affects the biochemical pathways involved in DNA synthesis, reduction of peroxide, and apoptosis . The downstream effects of this disruption can lead to the death of tumor cells .
Result of Action
The result of the action of this compound is the disruption of the cellular antioxidation system, leading to the death of tumor cells . This is achieved through the inhibition of TrxR and the subsequent reduction in the reduced Trx .
Biochemical Analysis
Biochemical Properties
2-(4-Nitrophenoxy)benzaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as deubiquitinases (DUBs), which are crucial in the regulation of protein degradation pathways . The compound can inhibit the activity of these enzymes, thereby affecting the stability and turnover of proteins within the cell. Additionally, this compound may interact with other proteins and biomolecules, influencing their function through binding interactions that alter their conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, the compound can modulate the expression of genes related to oxidative stress and inflammatory responses . Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly deubiquitinases, which leads to the accumulation of ubiquitinated proteins and subsequent cellular stress . The compound binds to the active site of these enzymes, preventing them from catalyzing the removal of ubiquitin from substrate proteins. This inhibition can trigger downstream effects, including changes in gene expression and activation of stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to the compound can result in sustained cellular stress and alterations in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level triggers significant biological responses, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through reduction and conjugation reactions, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and activity, affecting its overall impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biological effects . The distribution of this compound within tissues can also influence its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenoxy)benzaldehyde typically involves the reaction of 4-nitrophenol with benzaldehyde under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 4-nitrophenol reacts with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Nitrophenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 2-(4-Nitrophenoxy)benzoic acid.
Reduction: 2-(4-Aminophenoxy)benzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
4-Nitrobenzaldehyde: Similar structure but lacks the phenoxy group.
2-Nitrobenzaldehyde: Similar structure but the nitro group is in a different position.
4-Nitrophenol: Lacks the aldehyde group but has a similar nitrophenoxy structure.
Uniqueness: 2-(4-Nitrophenoxy)benzaldehyde is unique due to the presence of both the nitrophenoxy and aldehyde groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse applications in synthesis and research.
Properties
IUPAC Name |
2-(4-nitrophenoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-9-10-3-1-2-4-13(10)18-12-7-5-11(6-8-12)14(16)17/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYOHVPUDUCYEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363120 | |
Record name | Benzaldehyde, 2-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62256-41-1 | |
Record name | 2-(4-Nitrophenoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62256-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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